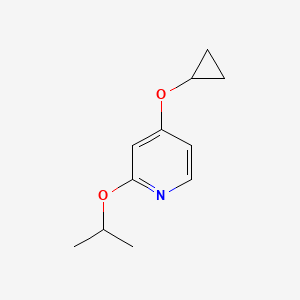
4-Cyclopropoxy-2-isopropoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropoxy-2-(propan-2-yloxy)pyridine is an organic compound with the molecular formula C11H15NO2 It is a derivative of pyridine, featuring both cyclopropoxy and propan-2-yloxy substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropoxy-2-(propan-2-yloxy)pyridine can be achieved through several methods. One common approach involves the reaction of 4-hydroxy-2-(propan-2-yloxy)pyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-Cyclopropoxy-2-(propan-2-yloxy)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced pyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where the cyclopropoxy or propan-2-yloxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide as a base for nucleophilic substitution.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
4-Cyclopropoxy-2-(propan-2-yloxy)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 4-cyclopropoxy-2-(propan-2-yloxy)pyridine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes at the molecular level .
類似化合物との比較
Similar Compounds
4-Phenoxyphenyl (RS)-2-(2-pyridyloxy)propyl ether: Similar in structure but with a phenoxy group instead of a cyclopropoxy group.
Pyriproxyfen: Another pyridine derivative with similar substituents but different biological activity.
Uniqueness
4-Cyclopropoxy-2-(propan-2-yloxy)pyridine is unique due to its specific combination of cyclopropoxy and propan-2-yloxy groups, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for various applications in research and industry.
特性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC名 |
4-cyclopropyloxy-2-propan-2-yloxypyridine |
InChI |
InChI=1S/C11H15NO2/c1-8(2)13-11-7-10(5-6-12-11)14-9-3-4-9/h5-9H,3-4H2,1-2H3 |
InChIキー |
POHACVAHEBQWED-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=NC=CC(=C1)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















